2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride
Description
2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by its electron-withdrawing substituents: a nitro (-NO₂) group at the ortho position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the para position. This compound exhibits a molecular weight of 329.69 g/mol (calculated) and a density of 1.353 g/cm³. Key physical properties include a melting point (mp) of 42–44°C, a boiling point (bp) of 267.8°C, and a high flash point of 519.2°C at 760 mmHg . The presence of the trifluoromethyl group enhances lipophilicity and thermal stability, while the nitro group contributes to its reactivity in electrophilic substitution reactions. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO6S2/c8-20(17,18)6-2-1-4(3-5(6)12(13)14)19(15,16)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKUYYJTQRWSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride (CAS Number: 1000932-64-8) is a sulfonyl chloride compound with significant applications in organic synthesis, particularly in pharmaceutical and agrochemical development. Its unique structure, characterized by a nitro group, a trifluoromethyl group, and two sulfonyl chloride functionalities, contributes to its reactivity and versatility in various biological contexts.
- Molecular Formula : C7H3ClF3NO6S2
- Molecular Weight : 353.68 g/mol
The compound is classified as an aromatic sulfonyl chloride, known for its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. This property is critical in its biological activity, particularly in the modification of biomolecules.
The biological activity of 2-nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride primarily arises from its role as an electrophile. The sulfonyl chloride moiety reacts readily with nucleophiles, facilitating the formation of covalent bonds with various biological molecules, including proteins and nucleic acids. This reactivity can lead to the inhibition of essential biological pathways, making it a potential candidate for drug development.
Antimicrobial Properties
Research indicates that compounds similar to 2-nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonyl chlorides can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds typically range from 15.625 μM to 125 μM against reference strains and clinical isolates .
Biofilm Inhibition
Biofilms pose a significant challenge in treating infections due to their resistance to conventional antibiotics. Compounds with similar structures have demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, reducing biofilm formation by up to 90% . This highlights the potential of 2-nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride in combating persistent infections.
Case Studies
- Antibacterial Activity : In a study examining the antibacterial effects of various sulfonyl chlorides, 2-nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride was shown to possess significant bactericidal properties against S. aureus and E. faecalis, with IC50 values indicating effective concentrations for clinical application.
- Biofilm Disruption : A comparative analysis revealed that this compound effectively disrupted biofilms formed by MRSA, outperforming traditional antibiotics like ciprofloxacin in certain assays .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H3ClF3NO6S2 |
| Molecular Weight | 353.68 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria (MIC: 15.625–125 μM) |
| Biofilm Inhibition | Up to 90% reduction in biofilm formation against MRSA |
| Mechanism of Action | Electrophilic attack on nucleophiles |
Scientific Research Applications
Applications in Organic Synthesis
2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride is primarily utilized in organic synthesis due to its electrophilic nature. It participates in nucleophilic substitution reactions, enabling the introduction of sulfonyl groups into target molecules. This modification can significantly alter the chemical and physical properties of the compounds involved.
Common Reactions Include :
- Nucleophilic substitution with amines to form sulfonamide derivatives.
- Coupling reactions with various nucleophiles to create complex organic structures.
Pharmaceutical Applications
The compound's reactivity makes it valuable in the pharmaceutical industry for developing new drugs. Its ability to introduce sulfonyl groups is crucial in synthesizing various biologically active molecules. Some notable applications include:
- Drug Development : Used in the synthesis of potential drug candidates targeting various diseases.
- Proteomics Research : Acts as a reagent for labeling proteins or modifying biomolecules, aiding in the study of protein interactions and functions .
Agrochemical Applications
In agrochemicals, 2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride is employed in the development of herbicides and pesticides. Its ability to modify chemical structures allows for the design of compounds with enhanced efficacy against pests while minimizing environmental impact.
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness of this compound in various applications:
-
Anticancer Research : Investigations into derivatives of sulfonamide compounds have shown promising results against cancer cell lines, indicating potential therapeutic applications.
- Example Study : A study reported that certain sulfonamide derivatives exhibited significant cytotoxicity against human breast adenocarcinoma cells (MCF-7), showcasing IC50 values that suggest effective growth inhibition.
- Synthetic Methodology : Research has focused on optimizing reaction conditions for synthesizing derivatives using this compound, emphasizing its role as a key intermediate in complex organic syntheses.
Comparison with Similar Compounds
Key Observations :
- The target compound’s lower melting point (42–44°C) compared to 2-nitrobenzenesulfenyl chloride (74–76°C) and 4-nitrobenzenesulfonamide (178–183°C) suggests reduced crystalline stability, likely due to steric hindrance from the bulky trifluoromethylsulfonyl group .
- The trifluoromethylsulfonyl group (-SO₂CF₃) confers stronger electron-withdrawing effects than simple sulfonic acid (-SO₃H) or sulfonamide (-SO₂NH₂) groups, enhancing reactivity toward nucleophilic substitution .
Target Compound Advantages :
- The -SO₂Cl group enables rapid reactions with amines to form sulfonamides under mild conditions.
- The -SO₂CF₃ group improves metabolic stability in pharmaceuticals, a feature absent in non-fluorinated analogs .
Q & A
Q. What are the key physical and chemical properties of 2-nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride relevant to its handling in laboratory settings?
The compound has a melting point of 42–44°C, boiling point of 519.2°C (at 760 mmHg), and a density of 1.353 g/cm³ . It reacts violently with water, releasing toxic gases (e.g., HCl, SO₂), and requires storage at 0–6°C to prevent decomposition . Safety protocols include using gloves, eye protection, and working in a fume hood due to its corrosive nature .
Q. What are the recommended synthetic routes for preparing 2-nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride?
A two-step method is commonly employed:
- Step 1 : Sulfonation of a nitro-substituted benzene derivative using chlorosulfonic acid to introduce the sulfonyl group.
- Step 2 : Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid intermediate into the sulfonyl chloride . Substituent positioning (e.g., nitro and trifluoromethyl groups) requires careful regioselective control during synthesis .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro and trifluoromethyl groups) influence the reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions?
The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance the electrophilicity of the sulfonyl chloride moiety by withdrawing electron density via inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols) in SN2 mechanisms . Comparative solvolysis studies in fluoroalcohol-containing solvents show accelerated reaction rates due to the destabilization of the transition state by electron-withdrawing groups .
Q. What methodologies are effective in analyzing the solvolysis kinetics of 2-nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride in different solvent systems?
The extended Grunwald-Winstein equation is widely used to correlate solvolysis rates with solvent nucleophilicity (𝑁𝑇) and ionizing power (𝑌). For example:
- In aqueous ethanol, the reaction follows an SN2 pathway with a solvent isotope effect (𝑘H₂O/𝑘D₂O ≈ 1.46) .
- Hydrophilic solvents (e.g., methanol-water mixtures) enhance solvolysis rates due to increased stabilization of the transition state . Kinetic data should be validated using high-purity solvents and controlled temperature conditions.
Q. How can contradictions in reported reactivity data for sulfonyl chlorides with multiple electron-withdrawing groups be resolved through experimental design?
- Systematic substituent variation : Replace -NO₂ or -CF₃ with less electronegative groups (e.g., -CH₃) to isolate their effects .
- Solvent-controlled studies : Compare reactivity in solvents with varying polarity (e.g., acetone vs. DMSO) to decouple solvent and substituent effects .
- Kinetic isotope labeling : Use deuterated substrates to confirm mechanistic pathways (e.g., SN1 vs. SN2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
